2-Chloro-5-methylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

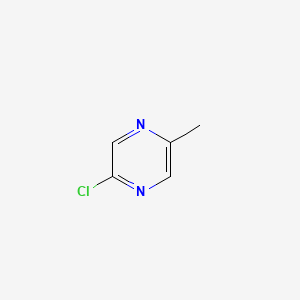

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDAJECCWPYVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503972 | |

| Record name | 2-Chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59303-10-5 | |

| Record name | 2-Chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylpyrazine: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyrazine, identified by the CAS number 59303-10-5, is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] As a derivative of pyrazine, a diazine ring system, it possesses a unique electronic profile and structural features that make it a versatile intermediate in the synthesis of complex organic molecules.[3] The presence of a reactive chlorine atom and a methyl group on the pyrazine scaffold allows for a variety of chemical transformations, making it a valuable building block for the construction of novel pharmaceutical agents and functional materials.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of this compound, offering a technical resource for professionals in research and development.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 59303-10-5 | [1][2][4] |

| Molecular Formula | C₅H₅ClN₂ | [1][2][5] |

| Molecular Weight | 128.56 g/mol | [1][2][4] |

| Appearance | Colorless to yellow solid or liquid | [4] |

| Boiling Point | 172 °C | [1] |

| Density | 1.234 g/mL | [1] |

| Flash Point | 72 °C | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1][4] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the chlorination of a suitable pyrazine precursor. A common strategy is the treatment of 2-hydroxy-5-methylpyrazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

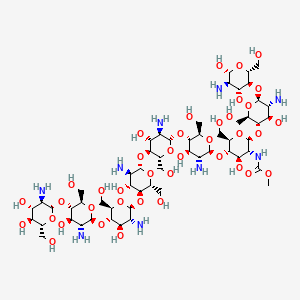

Caption: A conceptual workflow for the synthesis of this compound.

The reactivity of this compound is dominated by the chloro-substituent, which can readily participate in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, making it a versatile intermediate for creating diverse molecular libraries.

Applications in Drug Discovery and Development

Pyrazine derivatives are integral to numerous approved therapeutic agents, valued for their ability to act as bioisosteres for other aromatic systems and for their favorable pharmacokinetic properties.[3] While specific drugs containing the this compound moiety are not extensively documented, its utility as a synthetic intermediate is significant. It serves as a precursor for more complex molecules with potential applications in various therapeutic areas. For instance, related chloropyridine compounds are key intermediates in the synthesis of agrochemicals and pharmaceuticals, including antihypertensive drugs.[6][7] The pyrazine core is also found in drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[3]

Caption: The role of this compound as a versatile intermediate in the synthesis of biologically active molecules.

Analytical Characterization and Quality Control

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound. A typical protocol is outlined below.

Experimental Protocol: HPLC Analysis

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

The progress of reactions involving this compound can also be monitored by Thin Layer Chromatography (TLC).[8]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons on the pyrazine ring.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight and can provide fragmentation patterns for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic stretching and bending vibrations of the functional groups present in the molecule.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Safety Information

| Hazard | GHS Classification | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical properties and reactivity allow for the creation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in research and development.

References

- 1. This compound CAS#: 59303-10-5 [m.chemicalbook.com]

- 2. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 59303-10-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. agrochemx.com [agrochemx.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-5-methylpyrazine

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and application of 2-Chloro-5-methylpyrazine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is paramount for its effective utilization.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core of many biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound (CAS No: 59303-10-5) is a prime example of such a functionalized intermediate, offering a reactive chlorine atom for nucleophilic substitution and a methyl group that can influence steric and electronic interactions.[1][2][3] Its application spans the synthesis of pharmaceuticals and agrochemicals, making it a compound of significant interest.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its structure. Understanding these properties is the first step in designing synthetic routes and predicting the behavior of the molecule in various chemical and biological systems.

Molecular Structure

This compound consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. A chlorine atom is substituted at the 2-position, and a methyl group is at the 5-position.[3] The chlorine atom, being an effective leaving group, makes this position susceptible to nucleophilic aromatic substitution, which is a cornerstone of its synthetic utility.

Caption: Molecular structure of this compound.

Core Physicochemical Data

A summary of the key quantitative properties of this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 59303-10-5 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂ | [1][3][4] |

| Molecular Weight | 128.56 g/mol | [1][2][3][4] |

| Appearance | Colorless to yellow solid or liquid | [2] |

| Boiling Point | 172 °C | [1] |

| Density | 1.234 g/mL | [1] |

| Flash Point | 72 °C | [1] |

| SMILES | CC1=CN=C(C=N1)Cl | [3][5] |

| InChIKey | XSDAJECCWPYVGW-UHFFFAOYSA-N | [2][3] |

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of this compound is critical for its application in multi-step synthetic campaigns. While several methods exist, a common approach involves the direct chlorination of a pyrazine precursor. The following protocol outlines a representative synthesis, emphasizing the rationale behind key steps.

Experimental Protocol: Chlorination of 2-Methylpyrazine

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize this compound via chlorination.

Materials:

-

2-Methylpyrazine

-

A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

-

An inert, high-boiling solvent (e.g., dichlorobenzene)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Purification apparatus (e.g., distillation setup or column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire system must be kept under a positive pressure of nitrogen or argon. Causality: This inert atmosphere is crucial to prevent the chlorinating agent from reacting with atmospheric moisture, which would lead to decomposition and the formation of corrosive HCl gas, reducing yield and creating safety hazards.

-

Reagent Charging: Charge the flask with 2-methylpyrazine dissolved in the inert solvent.

-

Controlled Addition: Slowly add the chlorinating agent (e.g., SO₂Cl₂) dropwise from the dropping funnel at a controlled temperature (often starting at room temperature or slightly below). Causality: The chlorination of aromatic rings can be highly exothermic. A slow, controlled addition is essential to manage the reaction temperature, prevent runaway reactions, and minimize the formation of undesired polychlorinated byproducts.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize excess acid and unreacted chlorinating agent.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Characterization (Self-Validation): The identity and purity of the final product must be rigorously confirmed. Standard methods include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

-

Gas Chromatography (GC): To assess the purity of the final compound.

-

Applications in Drug Development and Research

The true value of this compound lies in its versatility as a synthetic intermediate. The reactive chloro-group serves as a handle for introducing a wide array of functionalities through nucleophilic substitution reactions, a common strategy in building complex drug molecules.

Role as a Pharmacophore and Building Block

Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets.[7] this compound is used as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, anti-infectives, and central nervous system drugs. Its pyrazine core can mimic biological purines and interact with enzyme active sites, while the chloro- and methyl- substituents provide vectors for further chemical elaboration.

Synthetic Workflow in Medicinal Chemistry

The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program.

Caption: A generalized workflow for drug discovery using this compound.

This workflow highlights the critical initial step where the chloro-substituent is displaced to couple the pyrazine core with other molecular fragments. This reaction is often a high-yield, robust transformation that allows for the rapid generation of diverse chemical entities for biological screening. The insights gained from this screening (Structure-Activity Relationship) guide the synthesis of more potent and selective drug candidates.

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in drug development and materials science. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and high-value molecules.

References

- 1. This compound CAS#: 59303-10-5 [m.chemicalbook.com]

- 2. This compound | 59303-10-5 [sigmaaldrich.com]

- 3. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C5H5ClN2) [pubchemlite.lcsb.uni.lu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Chloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-methylpyrazine (CAS No: 59303-10-5), a key heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4] By synthesizing data from established spectral databases and scientific literature, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The aim is to provide an authoritative resource for unambiguous structural confirmation and to explain the causality behind the observed spectral features.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyrazine with the molecular formula C₅H₅ClN₂ and a molecular weight of approximately 128.56 g/mol .[2][3][4][5] The structural arrangement of the chloro and methyl groups on the aromatic pyrazine ring dictates its unique spectroscopic fingerprint.

Molecular Properties Summary

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | PubChem[2] |

| Molecular Weight | 128.56 g/mol | PubChem[2] |

| CAS Number | 59303-10-5 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC1=CN=C(C=N1)Cl | PubChem[2] |

To facilitate a clear understanding of the spectroscopic assignments that follow, the standard IUPAC numbering for the this compound molecule is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.

Caption: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom.

The proton NMR spectrum of this compound is characterized by its simplicity, showing two distinct signals in the aromatic region and one in the aliphatic region. The downfield chemical shifts of the ring protons are characteristic of electron-deficient aromatic systems like pyrazine.[6]

¹H NMR Data Summary (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3 | ~8.3-8.5 | Singlet (s) | 1H |

| H6 | ~8.3-8.5 | Singlet (s) | 1H |

| -CH₃ (H7) | ~2.5-2.7 | Singlet (s) | 3H |

Note: Predicted data is based on established principles and data from structurally similar pyrazine compounds. Experimental values may vary based on solvent and instrument frequency.[7]

Interpretation:

-

Aromatic Protons (H3, H6): The two protons on the pyrazine ring, H3 and H6, are in distinct chemical environments. Due to the electron-withdrawing effects of the two nitrogen atoms and the chlorine atom, these protons are deshielded and resonate at a low field (downfield). They typically appear as sharp singlets because the four-bond coupling between them (⁴J H-H) is usually negligible or very small, resulting in no visible splitting.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and resonate as a sharp singlet in the upfield region, typical for methyl groups attached to an aromatic ring.

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

¹³C NMR Data Summary (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (-Cl) | ~150-155 |

| C3 | ~142-145 |

| C5 (-CH₃) | ~155-160 |

| C6 | ~140-143 |

| -CH₃ (C7) | ~20-25 |

Note: Predicted data is based on established principles and data from structurally similar pyrazine compounds like 2-methylpyrazine.[8]

Interpretation:

-

Ring Carbons: The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C5, C6) are significantly deshielded and appear at the lowest field. The C2 carbon, bearing the chlorine atom, is expected to be highly deshielded. The C5 carbon, attached to the methyl group, will also be in the downfield region. The C3 and C6 carbons, bonded to hydrogen, appear at a slightly higher field.

-

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded, resonating at the highest field (most upfield), consistent with a typical sp³-hybridized carbon.

Experimental Protocol: NMR Spectroscopy [7][9][10]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Employ a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (5-10 seconds) are typically required.

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will display characteristic absorption bands for aromatic C-H, C=N, C=C, and C-Cl bonds.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3000-3100 | Aromatic C-H Stretch | Medium-Weak |

| 1500-1600 | Aromatic C=N & C=C Stretch | Strong-Medium |

| 1400-1500 | Aromatic Ring Stretch | Medium |

| 1000-1200 | C-H In-plane Bending | Medium |

| 700-850 | C-Cl Stretch | Strong |

Note: Data is based on typical vibrational frequencies for substituted pyrazines and chloroaromatic compounds.[11]

Interpretation:

-

Aromatic C-H Stretch: The weak bands above 3000 cm⁻¹ are indicative of the C-H bonds on the pyrazine ring.

-

Ring Stretching: The strong absorptions in the 1500-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the aromatic pyrazine core.[11]

-

C-Cl Stretch: A strong band is expected in the fingerprint region (typically 700-850 cm⁻¹) corresponding to the C-Cl stretching vibration, which is a key indicator for the presence of the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Under Electron Ionization (EI), this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Significance |

| 128/130 | [C₅H₅ClN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 93 | [M - Cl]⁺ | Loss of Chlorine radical |

| 66 | [C₄H₄N]⁺ | Loss of HCN from [M-Cl]⁺ |

Note: The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a characteristic isotopic signature for a molecule containing one chlorine atom.

Interpretation and Fragmentation Pathway: The primary fragmentation of substituted pyrazines often involves the loss of substituents from the stable aromatic ring.

-

Molecular Ion (m/z 128/130): The base peak is often the molecular ion, reflecting the stability of the pyrazine ring. The characteristic M⁺˙ and M+2⁺˙ peaks in a ~3:1 ratio immediately confirm the presence of a single chlorine atom.

-

Loss of Chlorine (m/z 93): A common initial fragmentation step is the cleavage of the C-Cl bond to lose a chlorine radical (·Cl), resulting in a fragment ion at m/z 93.

-

Ring Fragmentation (m/z 66): The fragment at m/z 93 can subsequently lose a molecule of hydrogen cyanide (HCN) from the ring, a characteristic fragmentation for nitrogen-containing heterocycles, leading to an ion at m/z 66.

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The ¹H and ¹³C NMR spectra provide a clear map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry definitively establishes the molecular weight and offers insight into its fragmentation behavior, with the chlorine isotope pattern serving as a crucial confirmation point. This guide consolidates this essential data, providing a reliable, in-depth reference for scientists engaged in research and development involving this versatile chemical intermediate.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 59303-10-5 [m.chemicalbook.com]

- 4. This compound | 59303-10-5 | FC57593 [biosynth.com]

- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]

- 6. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Methylpyrazine(109-08-0) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Chemical properties and reactivity of 2-Chloro-5-methylpyrazine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-methylpyrazine

Introduction

This compound stands as a pivotal heterocyclic building block within the landscape of modern organic synthesis. As a substituted pyrazine, its electron-deficient aromatic system, combined with the reactive chlorine handle, renders it an exceptionally versatile intermediate for constructing complex molecular architectures. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics, including drugs for cancer, viral infections, and cardiovascular diseases.[1][2] The strategic importance of this moiety stems from its ability to engage in hydrogen bonding and other non-covalent interactions, modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.

This guide provides an in-depth technical overview of the chemical properties and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships that govern its synthetic transformations. We will delve into the electronic nature of the molecule, dissect the mechanisms of its key reactions, and present field-proven protocols to empower scientists in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. These characteristics are crucial for identity confirmation, purity assessment, and reaction monitoring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 59303-10-5 | [3][4] |

| Molecular Formula | C₅H₅ClN₂ | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Appearance | Colorless to yellow solid or liquid | |

| Boiling Point | 172 °C | [3] |

| Density | 1.234 g/cm³ | [3] |

| Flash Point | 72 °C | [3] |

| Storage Conditions | Inert atmosphere, 2-8 °C | |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Data | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2-8.4 (s, 1H), δ ~8.1-8.3 (s, 1H), δ ~2.5-2.7 (s, 3H) | Two singlets in the aromatic region corresponding to the two non-equivalent pyrazine protons. One singlet in the aliphatic region for the methyl protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153, ~150, ~146, ~143, ~21 | Four distinct signals in the aromatic region for the pyrazine ring carbons and one signal in the aliphatic region for the methyl carbon. |

| IR (cm⁻¹) | ~3050-3100 (Aromatic C-H Stretch), ~2900-3000 (Aliphatic C-H Stretch), ~1550-1600 (C=N, C=C Stretch), ~800-850 (C-Cl Stretch) | Characteristic peaks confirming the presence of the aromatic ring, methyl group, and chloro-substituent. |

| Mass Spec. (EI) | m/z 128 (M⁺), 130 (M+2)⁺ | Molecular ion peak at 128, with a characteristic M+2 peak of approximately one-third the intensity, confirming the presence of one chlorine atom. |

Scientist's Insight: The two distinct singlets for the aromatic protons in the ¹H NMR spectrum are a key identifier, confirming the 2,5-disubstitution pattern. In reaction monitoring, the disappearance of these signals and the appearance of new, often more complex, splitting patterns provide a clear indication of successful transformation at the C2 position.

Core Reactivity Principles: The Electrophilic Nature of the Pyrazine Ring

The reactivity of this compound is fundamentally governed by the electronic properties of the pyrazine ring. The two nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing effect (a -I inductive and -M mesomeric effect) on the entire aromatic system. This effect significantly reduces the electron density of the ring carbons, rendering them electrophilic and highly susceptible to attack by nucleophiles. The chlorine atom at the C2 position is therefore "activated" towards substitution.

Caption: Electronic nature of this compound.

This inherent electrophilicity makes Nucleophilic Aromatic Substitution (SNAr) a primary and highly effective reaction pathway. Furthermore, the polarized C-Cl bond provides a perfect site for oxidative addition by low-valent transition metals, opening the door to a vast array of powerful cross-coupling reactions.

Key Synthetic Transformations and Methodologies

The true utility of this compound is demonstrated by its participation in a wide range of synthetic transformations that allow for the precise and efficient introduction of new functional groups.

A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is often the most direct method for functionalizing this compound with heteroatom nucleophiles such as amines, alcohols, and thiols.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, which provides a strong thermodynamic driving force for this initial step. The subsequent, typically rapid, step involves the elimination of the chloride ion to restore aromaticity, yielding the substituted product.[6]

Experimental Protocol 1: General Procedure for SNAr with an Amine

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq.) followed by a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be determined by empirical monitoring.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired 2-amino-5-methylpyrazine derivative.

Caption: General experimental workflow for SNAr reactions.

B. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

While SNAr is powerful, its scope can be limited. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-S bonds under conditions often milder than classical methods.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[7][8]

Mechanistic Insight: The key to this reaction is the transmetalation step, where the organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex, thereby facilitating the transfer of the aryl group to the palladium.[9]

Experimental Protocol 2: Synthesis of 2-Aryl-5-methylpyrazine via Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[10]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like Toluene, Dioxane, or DME, and an aqueous solution of the base.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography.

Table 3: Typical Suzuki-Miyaura Reaction Conditions

| Component | Examples | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes both organic and inorganic reagents. |

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful and general method for forming C-N bonds, often succeeding where traditional SNAr reactions fail due to poor nucleophilicity of the amine or harsh required conditions.[11][12]

Mechanistic Insight: The Buchwald-Hartwig amination follows the general palladium-catalyzed cycle.[13][14] The critical reductive elimination step, which forms the C-N bond, is often the rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) has been crucial to the reaction's success, as these ligands accelerate the reductive elimination step and prevent catalyst decomposition.[15]

Experimental Protocol 3: Synthesis of 2-Amino-5-methylpyrazine Derivatives via Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

-

Solvent: Add an anhydrous, degassed solvent such as Toluene or Dioxane.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The crude product is then purified by column chromatography.

3. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates for further transformations or as components of electro-optical materials and pharmaceuticals.[16]

Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the palladium(II) complex, leading to high efficiency and yields.[17]

Experimental Protocol 4: Synthesis of 2-Alkynyl-5-methylpyrazine via Sonogashira Coupling

-

Setup: To a flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a solvent like THF or DMF.

-

Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent or co-solvent. Then, add the terminal alkyne (1.1-1.5 eq.).

-

Reaction: Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Work-up and Purification: Once the reaction is complete, filter off any solids, concentrate the filtrate, and purify the residue by column chromatography.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound should be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a powerful and versatile platform for the synthesis of complex, high-value molecules. Its inherent electronic properties make it an excellent substrate for both nucleophilic aromatic substitution and a host of modern transition metal-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and applying the robust protocols detailed in this guide, researchers in drug discovery and materials science can effectively leverage the unique reactivity of this scaffold to accelerate their innovation and achieve their synthetic goals.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 59303-10-5 [m.chemicalbook.com]

- 4. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. name-reaction.com [name-reaction.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 17. Cross-Coupling Reaction of Chloropyrazines with Acetylenes [jstage.jst.go.jp]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-5-methylpyrazine in Organic Solvents

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-5-methylpyrazine, a key intermediate in pharmaceutical and agrochemical research. Authored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility and offers detailed, field-proven methodologies for its empirical determination. By synthesizing theoretical principles with practical experimental protocols, this guide aims to empower researchers to confidently and accurately navigate the solubility landscape of this important heterocyclic compound.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall viability in the drug development pipeline.[1] Understanding and accurately quantifying the solubility of this compound in a range of organic solvents is paramount for process optimization, from synthesis and purification to the final dosage form design. This guide provides a foundational understanding of the factors governing the solubility of this compound, outlines established experimental protocols for its determination, and offers insights into predicting its behavior in various solvent systems.

Physicochemical Profile of this compound

A thorough understanding of the molecular properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | [2][3] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| Appearance | Colorless to yellow solid or liquid | [4] |

| Boiling Point | 172 °C | [5] |

| Density | 1.234 g/cm³ | [5] |

| pKa (Predicted) | -0.31 ± 0.10 | [5] |

| SMILES | CC1=CN=C(C=N1)Cl | [2] |

| InChIKey | XSDAJECCWPYVGW-UHFFFAOYSA-N | [2][4] |

The structure of this compound, featuring a polar pyrazine ring with a chlorine atom and a methyl group, suggests a molecule with moderate polarity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can influence its interaction with protic solvents. The presence of the chlorine atom adds to the molecule's polarity and potential for dipole-dipole interactions.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by factors such as temperature, pressure, and the physicochemical properties of both the solute and the solvent.[1]

Solvent Polarity and its Influence

Organic solvents can be broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are generally good solvents for polar compounds. Given the presence of nitrogen atoms in the pyrazine ring, this compound is expected to exhibit reasonable solubility in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): These solvents have dipole moments but do not have acidic protons. They are effective at dissolving polar molecules that are not capable of hydrogen bonding.

-

Nonpolar Solvents (e.g., hexanes, toluene): These solvents have low dielectric constants and are suitable for dissolving nonpolar compounds. The solubility of this compound in these solvents is expected to be lower compared to polar solvents. A related compound, 3-chloro-5-methylpyrazine-2-carbonitrile, is noted to be soluble in non-polar and slightly polar organic solvents like hexanes and ethyl acetate.

Temperature Dependence of Solubility

For most solid solutes, solubility increases with an increase in temperature.[6][7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. This temperature dependence is a critical factor to consider during process development, particularly for crystallization and purification steps.

Expected Solubility Profile of this compound

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Potential for hydrogen bonding with the pyrazine nitrogens. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Acetone | Polar Aprotic | Moderate to High | Good for dissolving moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Moderate | A less polar solvent than acetone. |

| Dichloromethane | Polar Aprotic | Moderate to High | Effective at dissolving a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that can engage in dipole-dipole interactions. |

| Toluene | Nonpolar | Low to Moderate | Expected lower solubility due to the polar nature of the solute. |

| Hexane | Nonpolar | Low | Significant difference in polarity between solute and solvent. |

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The "gold standard" for determining equilibrium solubility is the saturated shake-flask method .[2][9][10] This section provides a detailed protocol for this method, along with alternative approaches.

The Saturated Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.[5][9] The concentration of the solute in the saturated solution is then determined analytically.

Caption: Workflow for the Saturated Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

-

Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a constant-temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Analysis: Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Alternative Methodologies

The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility.[4][11][12]

Caption: Gravimetric Method for Solubility Determination.

Protocol Outline:

-

Prepare a saturated solution as described in the shake-flask method.

-

Filter the solution to remove any undissolved solid.

-

Accurately transfer a known volume of the clear filtrate to a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

Solubility is then calculated as the mass of the solute per volume of the solvent.

For compounds with a strong chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility, particularly for high-throughput screening.[10][13]

Protocol Outline:

-

Prepare a saturated solution and filter it as previously described.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the saturated filtrate to an appropriate concentration and measure its absorbance.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility.

Data Interpretation and Application

The obtained solubility data is invaluable for various stages of drug development:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Choosing suitable excipients and developing a stable dosage form with optimal dissolution characteristics.

-

Preclinical Studies: Understanding the potential for precipitation upon administration and its impact on absorption and bioavailability.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a sound scientific understanding of its physicochemical properties allows for a reasoned prediction of its behavior in various organic solvents. This guide provides the theoretical framework and detailed, practical methodologies for researchers to experimentally determine the solubility of this compound with a high degree of accuracy and confidence. The application of these robust experimental techniques will undoubtedly facilitate the efficient and successful development of new chemical entities incorporating the this compound scaffold.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound | Scilit [scilit.com]

- 3. scbt.com [scbt.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]

- 8. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

2-Chloro-5-methylpyrazine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-methylpyrazine

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS No: 59303-10-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols and insights detailed herein are intended for researchers, chemists, and drug development professionals who work with this compound. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a colorless to yellow solid or liquid with the molecular formula C₅H₅ClN₂.[2] Its reactivity and potential hazards are directly linked to its physical state and chemical structure.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 128.56 g/mol | [3] |

| Boiling Point | 172°C | [4] |

| Density | 1.234 g/cm³ | [4] |

| Flash Point | 72°C | [4] |

| Physical Form | Colorless to yellow solid or liquid | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

The flash point of 72°C indicates that while not classified as highly flammable, it can form combustible mixtures with air at elevated temperatures, a critical consideration for storage and heating protocols.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is crucial for selecting appropriate controls and personal protective equipment (PPE). The primary hazards are acute toxicity and irritation.[3][5]

Table 2: GHS Hazard Classification

| Classification | Hazard Statement | Signal Word | Pictogram | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [2][3] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 (Exclamation Mark) | [3] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [3] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [2][5] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [2][5] |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [2][5] |

These classifications dictate the necessity of preventing all routes of exposure—ingestion, skin/eye contact, and inhalation. The causality is clear: the compound's chemical nature allows it to disrupt biological processes upon absorption, leading to systemic harm and localized irritation.[6]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety protocols prioritize engineering and administrative controls over sole reliance on PPE. This systematic approach, known as the Hierarchy of Controls, provides a self-validating system for minimizing risk.

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

-

Engineering Controls: The primary line of defense is to physically isolate personnel from the hazard. All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][8] The ventilation system directly removes the hazard at the source.

-

Administrative Controls: Safe work practices are critical. Do not eat, drink, or smoke in laboratory areas.[9] Ensure clear labeling of all containers. Access to areas where this compound is stored and handled should be restricted to trained personnel.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier.[10] The required PPE includes:

-

Eye and Face Protection: Chemical safety goggles or a face shield worn over safety glasses are mandatory to protect against splashes.[11][12]

-

Hand Protection: Chemical-resistant, impermeable gloves (e.g., Nitrile rubber) must be worn.[7] Gloves should be inspected before use and changed immediately if contamination is suspected.[13]

-

Body Protection: A chemical-resistant lab coat or coveralls must be worn and kept fully buttoned.[7][13] Ensure shoes fully cover the foot.[11]

-

Detailed Protocols for Handling and Storage

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol 4.1: Standard Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

-

PPE Donning: Don all required PPE as described in Section 3.

-

Transfer: Conduct all transfers of the chemical within the fume hood. Use non-sparking tools if there is any risk of static discharge.[14]

-

Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[9]

-

Hygiene: After handling, wash hands thoroughly with soap and water.[9] Remove and properly store or dispose of PPE.

Protocol 4.2: Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[2][9] The storage location should be a designated, locked cabinet.[5]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]

Emergency Procedures: Accidental Release and Exposure

A swift and correct response to an emergency can significantly mitigate harm.

Accidental Release Measures

In the event of a spill, the following workflow must be initiated immediately.

Caption: A clear workflow for responding to an accidental chemical spill.

Protocol 5.1.1: Spill Cleanup

-

Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated, using the fume hood to its full capacity.[5]

-

Containment: For a minor spill, absorb the material with a non-combustible, inert material such as sand, vermiculite, or earth.[7] Prevent the spill from entering drains or water courses.[15]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[8][9]

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[5]

First Aid Measures

Immediate and appropriate first aid is critical. This decision tree outlines the necessary steps for different exposure routes.[16]

Caption: Immediate first aid actions based on the route of exposure.

-

Inhalation: Move the victim to fresh air immediately.[17] If breathing is difficult, trained personnel should administer oxygen.[12] Seek prompt medical attention.[17]

-

Skin Contact: Immediately take off all contaminated clothing.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[15][17]

-

Eye Contact: Flush eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention from an ophthalmologist.[15]

-

Ingestion: Rinse the mouth with water.[16] Do NOT induce vomiting.[5][19] Call a physician or Poison Control Center immediately.[16]

Fire-Fighting Measures

This section provides guidance for responding to a fire involving this compound.[20]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16]

-

Specific Hazards: The compound is combustible and its vapors can form explosive mixtures with air at elevated temperatures. Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[15][16]

Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

-

Procedure: Dispose of unused material and its container at an approved waste disposal plant. Do not let the chemical enter drains or sewer systems.[15][16]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[16] Otherwise, they must be disposed of as hazardous waste.

This guide provides a detailed framework for mitigating the risks associated with this compound. A proactive and educated approach to safety is paramount in the research and development environment. Always consult the most recent Safety Data Sheet (SDS) for the specific material you are using and adhere to your institution's safety policies.

References

- 1. sihaulichemicals.com [sihaulichemicals.com]

- 2. This compound | 59303-10-5 [sigmaaldrich.com]

- 3. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 59303-10-5 [m.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. fishersci.com [fishersci.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. biosynth.com [biosynth.com]

- 16. echemi.com [echemi.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 19. First Aid - Chemical Poisoning [moh.gov.sa]

- 20. cdp.dhs.gov [cdp.dhs.gov]

Introduction: The Significance of 2-Chloro-5-methylpyrazine in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloro-5-methylpyrazine

This compound (C₅H₅ClN₂) is a substituted pyrazine derivative that has emerged as a crucial intermediate in the synthesis of a variety of commercially important compounds.[1][2] Its structural motif is a key building block in the development of pharmaceuticals and agrochemicals.[3][4] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and biological activities to molecules that contain it.[5][6] The strategic placement of a chloro group at the 2-position and a methyl group at the 5-position makes this compound a versatile precursor for further chemical modifications, enabling the construction of more complex molecular architectures.

While the specific moment of its initial discovery is not prominently documented, the emergence of this compound is intrinsically linked to the broader history of pyrazine chemistry, which dates back to the 19th century with foundational synthesis methods like the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses.[7] The development of this and other substituted pyrazines has been driven by the demand for novel compounds in applied chemical industries. This guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.

Part 1: Key Synthetic Strategies

The synthesis of this compound can be approached through several distinct routes, each with its own advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and safety considerations. The most prominent strategies involve the direct chlorination of a methylpyrazine precursor or the conversion of a pre-functionalized pyrazine ring.

Direct Chlorination of 2-Methylpyrazine

One of the most direct conceptual routes to this compound is the chlorination of 2-methylpyrazine. However, this reaction can be challenging to control, often yielding a mixture of isomers and over-chlorinated byproducts. The reaction typically proceeds via an electrophilic substitution mechanism, but the conditions can also favor radical pathways.

A study on the chlorination of alkylpyrazines demonstrated that reacting 2-methylpyrazine with chlorine gas in a solvent like carbon tetrachloride can produce a mixture of 2-chloro-3-methylpyrazine and this compound.[8] The separation of these isomers can be difficult, which is a significant drawback of this method for targeted synthesis.

Experimental Protocol: Chlorination of 2-Methylpyrazine

-

Materials: 2-methylpyrazine, Carbon tetrachloride (or another suitable inert solvent), Chlorine gas.

-

Procedure:

-

Dissolve 2-methylpyrazine in carbon tetrachloride in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

-

Bubble chlorine gas through the solution. The reaction is often exothermic, and a precipitate (likely the hydrochloride salt of the pyrazine) may form.[8]

-

Continue the passage of chlorine for a designated period to ensure complete reaction.

-

Upon completion, the reaction mixture is typically worked up by neutralizing the excess acid and extracting the organic products.

-

The resulting mixture of chlorinated isomers requires purification, often by fractional distillation or chromatography, to isolate the desired this compound.[8]

-

Causality and Experimental Choices:

-

Solvent: Carbon tetrachloride is a traditional, non-polar solvent that is inert to chlorine under these conditions. However, due to its toxicity and environmental concerns, alternative solvents are often sought in modern applications.

-

Reaction Control: The lack of regioselectivity is a major challenge. The pyrazine ring is deactivated towards electrophilic substitution, and the reaction conditions can be harsh, leading to complex product mixtures.

Synthesis from 2-Hydroxy-5-methylpyrazine

A more controlled and widely employed method for synthesizing this compound involves the conversion of the hydroxyl group in 2-hydroxy-5-methylpyrazine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyrazinone) into a chloro group. This is a standard transformation in heterocyclic chemistry, typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene.[9][10]

This two-step approach begins with the synthesis of the 2-hydroxy-5-methylpyrazine precursor. The most established method for this is the Reuben G. Jones synthesis, which involves the base-catalyzed condensation of a 1,2-dicarbonyl compound (methylglyoxal) with an α-aminoamide (alaninamide).[11]

Workflow for Synthesis via Hydroxypyrazine Intermediate

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyrazine [11]

-

Materials: Methylglyoxal (40% aqueous solution), Alaninamide hydrochloride, Sodium hydroxide, Methanol.

-

Procedure:

-

Dissolve alaninamide hydrochloride in methanol and cool the solution to between -10°C and 0°C.

-

Slowly add an aqueous solution of sodium hydroxide, maintaining the low temperature. This deprotonates the amino group of the alaninamide.

-

Add the methylglyoxal solution dropwise to the basic mixture, ensuring the temperature remains below 5°C to control the exothermic reaction.

-

After the reaction is complete (monitored by TLC), neutralize the mixture and remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry and concentrate the organic extracts to obtain the crude 2-hydroxy-5-methylpyrazine, which can be purified by recrystallization.

-

Experimental Protocol: Chlorination of 2-Hydroxy-5-methylpyrazine

-

Materials: 2-Hydroxy-5-methylpyrazine, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, carefully add 2-hydroxy-5-methylpyrazine to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

Carefully quench the reaction mixture by pouring it over crushed ice. This hydrolyzes the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., dichloromethane or ether).

-

Wash, dry, and concentrate the organic extracts. The crude this compound can be purified by distillation or chromatography.

-

Causality and Experimental Choices:

-

Two-Step Approach: This method offers superior regioselectivity and control compared to direct chlorination, resulting in a cleaner product and higher yield of the desired isomer.

-

Chlorinating Agent: POCl₃ is a powerful and common reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. It activates the hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by chloride ions.

Part 2: Alternative Synthetic Routes

While the previously described methods are the most common, other strategies have been explored, often in the context of patent literature for specific applications.

From 2-Amino-5-methylpyrazine

The conversion of an amino group to a chloro group can be achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst. While this is a standard transformation, it is less commonly used for the preparation of this compound, as the precursor, 2-amino-5-methylpyrazine, is often synthesized from this compound by reaction with ammonia.[12]

Ring Synthesis with Pre-installed Functionality

Certain patented methods describe the construction of the pyrazine ring in a way that directly yields the desired substituted product. For instance, a method for preparing 2-methyl-5-pyrazine formate involves the reaction of methylglyoxal with 2-aminomalonamide, followed by cyclization, hydrolysis, halogenation, and reduction.[13] While this specific patent aims for a different final product, the intermediate steps involve the creation of a halogenated methylpyrazine core, illustrating the principle of building the desired functionality during the ring synthesis process.

Part 3: Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

-

Purification: Common laboratory and industrial techniques for purifying this compound include:

-

Characterization: The identity and purity of this compound are confirmed using a suite of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| CAS Number | 59303-10-5 | [1][2] |

| Appearance | Varies; may be a liquid or low-melting solid | |

| IUPAC Name | This compound | [1] |

Spectroscopic data is essential for unambiguous structure elucidation:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyrazine ring and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the five distinct carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Conclusion

The synthesis of this compound is a topic of significant interest due to the compound's role as a versatile chemical intermediate. While direct chlorination of 2-methylpyrazine offers a straightforward approach, it suffers from a lack of selectivity. The most reliable and controlled synthesis proceeds through the chlorination of 2-hydroxy-5-methylpyrazine, which is itself synthesized via the well-established Reuben G. Jones reaction. This multi-step process provides a high degree of control over the final product's regiochemistry. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of efficient and scalable syntheses for key building blocks like this compound will remain a critical area of research for chemists and drug development professionals.

References

- 1. This compound | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59303-10-5 | FC57593 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]